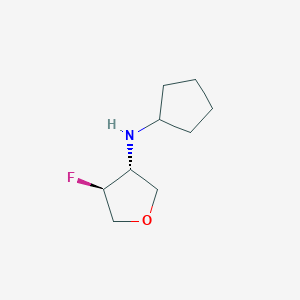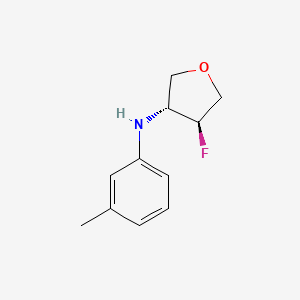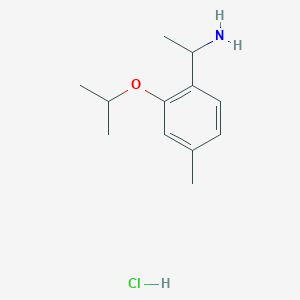
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline
Overview
Description
“3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound with the empirical formula C10H9N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 2-(1,2,4-oxadiazol-5-yl)anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives including 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline have been synthesized with the aim of developing novel compounds with significant biological activities. These compounds have undergone various evaluations to determine their potential as antidiabetic, anti-inflammatory, and anticancer agents. Their synthesis involves multistep reaction schemes starting from benzohydrazide, with structural confirmation provided by FT-IR, NMR, and mass spectrometry. This approach indicates a broader interest in oxadiazole derivatives for their versatile biological activities and potential therapeutic applications (S. Kavitha et al., 2016).
Antimicrobial Activity Studies
Further studies into the biological applications of oxadiazole derivatives include their antimicrobial efficacy. Specifically, synthesized this compound derivatives have been tested against a range of bacterial and fungal strains, showing moderate to good antimicrobial activities. These findings underscore the potential of oxadiazole derivatives in addressing the need for new antimicrobial agents, highlighting their significance in scientific research focused on combating microbial resistance (S. Kavitha et al., 2016).
Natural Product Analogs and Antitumor Activity
Exploring the bioactivity of oxadiazole derivatives further, research has led to the synthesis of natural product analogs bearing 1,2,4-oxadiazole moieties, tested for their antitumor activity. These compounds, derived from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, have demonstrated potential against various cancer cell lines. Such studies contribute to the ongoing search for new anticancer agents, showcasing the versatility of oxadiazole derivatives in medicinal chemistry and their potential in developing treatments for cancer (Catalin V. Maftei et al., 2013).
Chemical Genetics and Apoptosis Induction
In the realm of chemical genetics, this compound derivatives have been part of studies to discover new apoptosis inducers. These efforts aim to identify compounds that can trigger programmed cell death, a critical mechanism in controlling cancer cell proliferation. The identification of such compounds not only advances our understanding of apoptosis but also opens new avenues for the development of anticancer therapies, highlighting the compound's role in innovative cancer treatment strategies (S. Cai et al., 2006).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They act on various enzymes and pathways to exert their effects .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that result in their anti-infective activities . They may inhibit the function of certain enzymes or disrupt specific biochemical pathways .
Biochemical Pathways
1,2,4-oxadiazoles have been found to act on several pathways, including those involved in bacterial and viral infections . They may inhibit the function of certain enzymes or disrupt specific biochemical pathways .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound may lead to the inhibition of certain enzymes or disruption of specific biochemical pathways, resulting in anti-infective effects .
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, energy materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-oxadiazoles, the core structure of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They also have antimicrobial properties . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .
Molecular Mechanism
It is known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property might play a role in its interaction with biomolecules.
Properties
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7/h1-3,6-7H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJSUDGVNKNTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531858.png)
![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)
![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)

![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)
![tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531869.png)

